molecular formula C5H3F2NO B8256223 5,6-Difluoropyridin-3-ol

5,6-Difluoropyridin-3-ol

Cat. No.: B8256223
M. Wt: 131.08 g/mol
InChI Key: XYKRYEYZOGDXKM-UHFFFAOYSA-N
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Description

5,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C5H3F2NO This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoropyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . Another approach involves the use of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to yield 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The vapor-phase reactor method, which includes a catalyst fluidized-bed phase, is also utilized for the efficient production of fluorinated pyridines .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which can be further utilized in pharmaceutical and agrochemical applications .

Scientific Research Applications

5,6-Difluoropyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Difluoropyridin-3-ol is primarily influenced by the presence of fluorine atoms, which enhance its electron-withdrawing properties. This makes the compound less basic and more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors, altering their activity and leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluoropyridine
  • 3,5-Difluoropyridine
  • 4,6-Difluoropyridin-3-ol

Uniqueness

5,6-Difluoropyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

5,6-difluoropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKRYEYZOGDXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of hydrogen peroxide water (1.50 mL, 13.2 mmol) and 2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2.8 g) in tetrahydrofuran (15 mL) was stirred at room temperature for 2 h, then diluted with water and extracted with ethyl acetate. Combined organic portions were washed with aqueous 5% sodium thiosulfate solution and saturated saline water, dried over anhydrous sodium sulfate and concentrated. Purification via Biotage Spla HPFC system (C18, mobile phase: 0.01% NH4HCO3, CH3CN/water, 10˜95%) afforded the title product as a white solid (450 mg).
Name
hydrogen peroxide water
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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